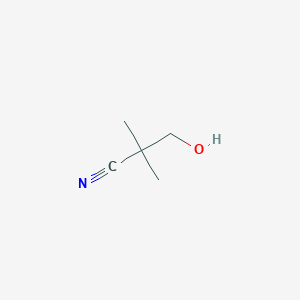

3-Hydroxy-2,2-dimethylpropanenitrile

Descripción

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

The primary significance of 3-Hydroxy-2,2-dimethylpropanenitrile in modern organic chemistry lies in its role as a versatile intermediate. cymitquimica.com Its bifunctional nature allows for a variety of chemical transformations. The hydroxyl group can undergo typical alcohol reactions such as oxidation to form aldehydes or carboxylic acids, esterification, and etherification. Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in addition reactions with organometallic reagents. nih.gov

This dual reactivity makes the compound a useful precursor for creating molecules with increased complexity, serving as a linchpin in multi-step synthetic pathways. In the pharmaceutical sector, hydroxynitriles are recognized as important components for the synthesis of complex drugs. While detailed public research on this specific molecule is not extensive, its utility is noted in patent literature. For instance, Takeda Pharmaceutical Company has cited this compound in patents related to the synthesis of pharmaceutical compounds, underscoring its relevance in medicinal chemistry. leyan.com

Historical Context of Related Nitrile and Alcohol Chemistry

The scientific foundation for understanding this compound is built upon the long histories of nitrile and alcohol chemistry.

The study of alcohols, organic compounds with one or more hydroxyl groups, dates back to antiquity with the discovery of fermentation. guidechem.com However, the systematic study of their chemical nature began much later. Alcohols are now understood as fundamental organic compounds, serving as key reactants and intermediates in countless syntheses. guidechem.com Their ability to act as both nucleophiles and electrophiles, and their capacity for oxidation and substitution reactions, make them central to organic chemistry. guidechem.com

The history of nitriles began in 1782 when Carl Wilhelm Scheele first synthesized hydrogen cyanide. guidechem.com Subsequent work in the 19th century by chemists like Friedrich Wöhler, Justus von Liebig, and Théophile-Jules Pelouze expanded the known family of nitrile compounds, including the synthesis of benzonitrile (B105546) and propionitrile. guidechem.com Hermann Fehling is credited with coining the term "nitrile" in 1844 after developing a method to produce benzonitrile in sufficient quantities for detailed study. guidechem.com These early investigations laid the groundwork for understanding the unique reactivity of the carbon-nitrogen triple bond and established nitriles as important functional groups in organic synthesis.

Current Research Trends and Future Perspectives for this compound

While specific research focused exclusively on this compound is not widespread, current trends in related fields suggest potential future applications. The interest in bifunctional molecules for advanced materials is a growing area. For example, related nitrile compounds are being investigated as additives in high-performance lithium-oxygen batteries, where the nitrile group contributes to electrochemical stability. The presence of a hydroxyl group could offer a site for further modification or tethering within a polymer matrix or on a surface.

In medicinal chemistry, there is a continuing trend toward developing highly specific and potent therapeutic agents. The nitrile group is a key component in several approved drugs, where it can act as a bioisostere for other functional groups or as a reactive "warhead" for covalent inhibitors that form a permanent bond with their target enzyme. The dual functionality of this compound provides a scaffold that could be elaborated into novel drug candidates. The hydroxyl group offers a handle for introducing chirality or for linking to other molecular fragments to build a diverse library of compounds for screening.

Future research may focus on exploring the reactivity of this sterically hindered hydroxynitrile in asymmetric catalysis to produce chiral amines or carboxylic acids, which are high-value intermediates in the pharmaceutical industry. Furthermore, its potential as a monomer for creating specialty polymers with unique thermal or chemical properties could be an avenue for investigation in materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 19295-57-9 |

| Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol |

| Synonyms | 3-hydroxy-2,2-dimethyl-propionitrile |

| pKa (Predicted) | 13.75 ± 0.10 |

| Hydrogen Bond Acceptor Count | 2 |

| Hydrogen Bond Donor Count | 1 |

| Topological Polar Surface Area | 44 Ų |

Source: Guidechem guidechem.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-2,2-dimethylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(2,3-6)4-7/h7H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXFHHXOVMQARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543119 | |

| Record name | 3-Hydroxy-2,2-dimethylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19295-57-9 | |

| Record name | 3-Hydroxy-2,2-dimethylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,2-dimethylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Hydroxy 2,2 Dimethylpropanenitrile

Classical Synthetic Pathways Leading to 3-Hydroxy-2,2-dimethylpropanenitrile

The traditional synthesis of this compound typically involves a two-step process: the formation of its precursor, 3-hydroxy-2,2-dimethylpropanal (B31169), followed by the transformation of the aldehyde group into a nitrile functionality.

Condensation Reactions in the Synthesis of 3-Hydroxy-2,2-dimethylpropanal Precursors

The key precursor, 3-hydroxy-2,2-dimethylpropanal, also known as hydroxypivaldehyde, is primarily synthesized through an aldol (B89426) condensation reaction. nih.gov This reaction involves the condensation of isobutyraldehyde (B47883) with formaldehyde. nih.govgoogle.com Various catalysts can be employed to facilitate this transformation, with bases like potassium carbonate being a common choice. Industrial processes often utilize catalysts such as dibutyltin (B87310) oxide or calcium chloride to achieve high conversion rates. biosynth.com

A notable challenge in the synthesis and storage of 3-hydroxy-2,2-dimethylpropanal is its tendency to undergo dimerization to form a stable 1,3-dioxane (B1201747) structure, particularly under acidic conditions. This necessitates careful pH control during the synthesis and purification stages.

| Reactants | Catalyst | Key Conditions | Product | Conversion/Selectivity |

| Isobutyraldehyde, Formaldehyde | Triethylamine | Higher temperature | 2,2-dimethyl-3-hydroxypropanal | - |

| Isobutyraldehyde, Formaldehyde | Anion-exchange resin | - | 2,2-dimethyl-3-hydroxypropanal | 91-93% HPA transformation efficiency |

| Isobutyraldehyde, Formaldehyde | 1,8-diazabicylo mun.cawordpress.comundecene-7 (DBU) | Room temp to 35°C | 2,2-dimethyl-3-hydroxypropanal | >99% isobutyraldehyde conversion, >98% selectivity |

| Isobutyraldehyde, Formaldehyde | Dibutyltin oxide or CaCl₂ | - | 2,2-dimethyl-3-hydroxypropanal | >99% isobutyraldehyde conversion, >98% selectivity |

Transformation of Precursors to the Nitrile Functionality

The conversion of the aldehyde group in 3-hydroxy-2,2-dimethylpropanal to a nitrile group is a critical step in forming this compound. This transformation is a type of cyanohydrin formation. chemicalbook.com Generally, this involves the addition of a cyanide source, such as hydrogen cyanide or trimethylsilyl (B98337) cyanide, to the aldehyde. organic-chemistry.orgdiva-portal.org The reaction is often catalyzed by a base or a Lewis acid. organic-chemistry.orgdiva-portal.org The resulting cyanohydrin contains both a hydroxyl and a nitrile functional group. cymitquimica.com

The reactivity of the aldehyde precursor is influenced by steric hindrance from the two methyl groups on the alpha-carbon, which can affect the reaction conditions required for efficient conversion.

Advanced and Sustainable Synthetic Approaches

Recent research has focused on developing more efficient, sustainable, and environmentally friendly methods for the synthesis of this compound and its analogs.

Catalytic Systems for the Preparation of this compound and Analogs

Modern synthetic strategies employ a variety of advanced catalytic systems to improve the efficiency and selectivity of the synthesis. For the initial condensation step, highly efficient catalysts like 1,8-diazabicylo mun.cawordpress.comundecene-7 (DBU) have been shown to achieve high conversion rates of isobutyraldehyde (over 99%) and high selectivity for the desired hydroxyl pivalaldehyde product (over 98%) under mild reaction conditions. google.com

For the cyanohydrin formation step, chiral catalysts are often employed to produce enantiomerically enriched cyanohydrins, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. chemicalbook.comdiva-portal.org For instance, chiral lithium binaphtholate aqua or alcohol complexes have been used for the highly enantioselective synthesis of aromatic cyanohydrins. organic-chemistry.org Hydroxynitrile lyase (HNL) enzymes are also effective biocatalysts for the enantioselective addition of cyanide to aldehydes. rsc.org

| Catalyst Type | Application | Advantages |

| 1,8-diazabicylo mun.cawordpress.comundecene-7 (DBU) | Condensation of isobutyraldehyde and formaldehyde | High conversion (>99%) and selectivity (>98%), mild conditions, catalyst is recyclable. google.com |

| Chiral oxazaborolidinium salts | Enantioselective cyanosilylation of aldehydes | Excellent catalysts for producing chiral cyanohydrins. organic-chemistry.org |

| Hydroxynitrile lyases (HNLs) | Enantioselective synthesis of cyanohydrins | Provides a reliable tool for preparing either (R)- or (S)-enantiomers. rsc.org |

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. wordpress.comacs.org This involves designing synthetic routes that reduce waste, use less hazardous substances, and improve energy efficiency. acs.orgyoutube.com

In the context of this compound synthesis, green chemistry principles can be applied by:

Atom Economy : Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org

Use of Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. acs.org

Safer Solvents and Reagents : Choosing solvents and reagents that are less toxic and have a lower environmental impact. mun.ca For example, using water as a solvent where possible. youtube.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. mun.ca

The use of biocatalysts like hydroxynitrile lyases is a prime example of green chemistry in action, as enzymes are highly specific, often eliminating the need for protecting groups and reducing downstream purification steps. rsc.orgacs.org

Microwave-Assisted Synthetic Protocols for Related Compounds

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. youtube.comyoutube.com These benefits include dramatically reduced reaction times, improved product yields, and higher product purity. youtube.com

While specific research on the microwave-assisted synthesis of this compound is not widely documented, the application of this technology to related reactions, such as the formation of amides and the reduction of β-ketoesters, demonstrates its potential. mun.ca Microwave irradiation can be used with or without a solvent, and the use of solid supports can further enhance reaction efficiency. youtube.com Given the advantages of rapid and uniform heating, microwave-assisted protocols could potentially be developed for both the condensation and cyanation steps in the synthesis of this compound, leading to a more efficient and sustainable process.

Strategies for Hydroxyl Group Protection and Deprotection in Synthetic Sequences

In the multi-step synthesis of complex molecules, it is often necessary to temporarily block or "protect" reactive functional groups to prevent them from undergoing unwanted reactions. In the context of this compound, the primary hydroxyl group is a key site for such protection strategies. This allows for chemical modifications at other parts of the molecule, such as the nitrile group, without affecting the hydroxyl functionality.

The choice of a protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its subsequent removal (deprotection) to regenerate the original hydroxyl group. For primary alcohols like this compound, silyl (B83357) ethers are a commonly employed class of protecting groups due to their ease of formation, stability to a range of reagents, and straightforward removal.

One of the most widely used silylating agents is tert-butyldimethylsilyl chloride (TBDMSCl). The reaction of an alcohol with TBDMSCl, typically in the presence of a base such as imidazole (B134444) and a solvent like dimethylformamide (DMF), yields a tert-butyldimethylsilyl ether. This protected form is robust and can withstand a variety of reaction conditions that the unprotected alcohol cannot.

The deprotection of the silyl ether to regenerate the alcohol is often achieved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF). The strong affinity of fluoride for silicon drives the cleavage of the silicon-oxygen bond. The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF).

The following tables provide an overview of the conditions and outcomes for the protection of a primary hydroxyl group with TBDMSCl and its subsequent deprotection with TBAF, based on established chemical literature. While these represent general conditions, specific parameters for this compound would require empirical optimization.

Table 1: Illustrative Conditions for Hydroxyl Group Protection using tert-Butyldimethylsilyl Chloride (TBDMSCl)

| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| TBDMSCl | Imidazole | DMF | 25 | 10 | >95 |

| TBDMSCl | Triethylamine | CH₂Cl₂ | 25 | 2 | ~90 |

| TBDMSCl | Pyridine | Pyridine | 25 | 12 | Variable |

This table presents typical conditions for the protection of primary alcohols. Yields are illustrative and can vary based on the specific substrate and reaction scale.

Table 2: Representative Conditions for Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| TBAF (1.1 equiv) | THF | 25 | 1 | ~95 | biosynth.com |

| TBAF/AcOH | THF | 25 | 2 | High | biosynth.com |

| HF·Pyridine | THF/Pyridine | 0-25 | 1-12 | High | biosynth.com |

| Iron(III) Tosylate (cat.) | Methanol | 25 | 2 | 79 | scielo.br |

| Sodium Cyanide (cat.) | Ethanol/Water | 80 | 17 | 83.7 | scielo.br |

This table showcases various reported methods for the deprotection of TBDMS ethers. The choice of reagent can be tailored to the sensitivities of other functional groups present in the molecule. The yields are as reported in the cited literature for specific substrates.

The selective protection of a primary hydroxyl group in the presence of other functional groups, such as a nitrile, is generally achievable due to the higher reactivity of the primary alcohol towards silylating agents. nih.gov The steric bulk of the TBDMS group also contributes to its selectivity for less hindered primary hydroxyls.

The development of catalytic methods for both protection and deprotection is an active area of research, aiming to improve efficiency and reduce waste. For instance, the use of catalytic amounts of Lewis acids or other promoters can accelerate silylation, while various catalytic systems have been explored for the mild and selective cleavage of silyl ethers. scielo.brorganic-chemistry.org

Reactivity and Reaction Mechanisms of 3 Hydroxy 2,2 Dimethylpropanenitrile

Chemical Transformations Involving the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that dictates a significant portion of the reactivity of 3-Hydroxy-2,2-dimethylpropanenitrile. cymitquimica.com Its transformations lead to a variety of other functional groups, making the parent molecule a useful intermediate in organic synthesis. cymitquimica.com

Hydrolysis and Reduction Pathways

The nitrile functionality is susceptible to both hydrolysis and reduction. In aqueous acidic or basic conditions, nitriles typically undergo hydrolysis to form carboxylic acids or their corresponding salts. nih.gov This reaction proceeds via a carboxamide intermediate. While specific kinetic studies on this compound are not extensively detailed in the literature, the general mechanism suggests the conversion of the nitrile group to a carboxylic acid, which would yield 3-hydroxy-2,2-dimethylpropanoic acid.

Reduction of the nitrile group can also be achieved using various reducing agents. These reactions typically yield primary amines. For instance, catalytic hydrogenation or treatment with metal hydrides would convert the nitrile group of this compound into an aminomethyl group, resulting in 3-amino-2,2-dimethylpropan-1-ol. Nitriles are known to react vigorously with reducing agents. nih.gov

Cycloaddition Reactions of Nitrile Oxide Derivatives, including 2,2-Dimethylpropanenitrile Oxide

The nitrile group can be converted into a nitrile oxide, a highly reactive 1,3-dipole. The derivative, 2,2-dimethylpropanenitrile oxide, participates in [3+2] cycloaddition reactions (32CA), which are powerful methods for constructing five-membered heterocyclic rings like isoxazoles and isoxazolines. nih.govacs.orgnih.gov These reactions are noted for their potential to be highly regioselective. nih.gov

Theoretical studies, specifically using Molecular Electron Density Theory (MEDT), have been employed to understand the mechanisms and selectivity of these reactions. nih.govacs.orgresearchgate.net The electron localization function (ELF) analysis classifies 2,2-dimethylpropanenitrile oxide as a zwitterionic three-atom component, which engages in zwitterionic-type 32CA reactions. nih.govresearchgate.net These reactions generally proceed through a one-step mechanism. researchgate.netnih.gov

Investigation of Regioselectivity in 1,3-Dipolar Cycloadditions

Regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides is a critical aspect that determines the final structure of the heterocyclic product. nih.gov In the reaction between 2,2-dimethylpropanenitrile oxide and an alkene like N-(cyclopent-2-en-1-yl)benzamide, two possible regioisomeric approach modes, denoted as r1 and r2, are possible. nih.govacs.org

Computational studies have investigated these pathways to determine the favored product. The analysis of the transition states (TSs) for each pathway reveals differences in their activation energies. nih.gov For the reaction of 2,2-dimethylpropanenitrile oxide with N-(cyclopent-2-en-1-yl)benzamide, four transition states (TS-1s, TS-1a, TS-2s, TS-2a) corresponding to different regioisomeric and stereoisomeric approaches have been identified. nih.govacs.org The relative Gibbs free energies indicate the most likely reaction pathway and thus the major regioisomer formed. nih.gov The regioselectivity can be influenced by factors such as the electronic nature of the substituents and steric hindrance. pku.edu.cn

Relative Gibbs Free Energies for Cycloaddition Reaction Pathways

This table presents the relative Gibbs free energies (in kcal/mol) for the different transition states in the [3+2] cycloaddition reaction of 2,2-dimethylpropanenitrile oxide with N-(cyclopent-2-en-1-yl)benzamide in different environments. nih.govacs.org The values help in predicting the favored regioisomeric and diastereoisomeric products.

| Transition State | Gas Phase (ΔE) | DCM (ΔG) | Benzene (B151609) (ΔG) |

|---|---|---|---|

| TS-1s | Value | Value | Value |

| TS-1a | Value | Value | Value |

| TS-2s | Value | Value | Value |

| TS-2a | Value | Value | Value |

Note: Specific numerical values from the source study are required to populate the table.

Analysis of Diastereoselectivity and Stereochemical Control

Beyond regioselectivity, the stereochemical outcome of the cycloaddition is crucial, leading to different diastereomers. nih.gov In the reaction of 2,2-dimethylpropanenitrile oxide with a chiral alkene, two diastereoisomeric approach modes, syn and anti, are possible for each regioisomeric pathway. nih.govacs.org

Theoretical studies have shown that noncovalent interactions, such as hydrogen bonding within the transition state, can play a significant role in directing the stereoselectivity. researchgate.netnih.govacs.org For the reaction involving N-(cyclopent-2-en-1-yl)benzamide, the formation of a hydrogen bond in the favored transition state was found to be a key factor in the observed experimental selectivities. nih.govacs.org Solvent effects also play a part, with calculations performed in solvents like dichloromethane (B109758) (DCM) and benzene showing slight differences in activation energies, which can influence the diastereomeric ratio of the products. nih.govresearchgate.netnih.gov The analysis of bond formation events along the reaction coordinate indicates an asynchronous process, where one new bond begins to form before the other. researchgate.netacs.org

Reactions of the Hydroxyl Functionality

The presence of a primary hydroxyl (-OH) group provides another site for chemical modification in this compound. cymitquimica.com This group allows for reactions typical of alcohols. nih.gov

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. For example, reaction with acetic anhydride (B1165640) would yield 3-acetoxy-2,2-dimethylpropanenitrile. A process for producing 2,2-dimethyl-3-hydroxypropyl-2,2-dimethyl-3-hydroxypropionate involves the esterification of the structurally similar hydroxypivalic acid with neopentyl glycol, demonstrating the reactivity of this type of sterically hindered hydroxyl group. google.com

Etherification, the formation of an ether linkage, is another possible transformation. This can be achieved, for example, through a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. These reactions expand the synthetic utility of this compound by allowing the introduction of a wide variety of functional groups through an ether linkage.

Oxidation Reactions

While direct oxidation studies on this compound are not extensively documented, the reactivity of its functional groups is well-established within the broader class of cyanohydrins. The nitrile group can undergo hydrolysis, a reaction that represents an oxidation of the nitrile carbon. Under acidic or basic conditions with heat, the nitrile is converted into a carboxylic acid, yielding 3-Hydroxy-2,2-dimethylpropionic acid libretexts.orgpearson.comfiveable.meyoutube.com. This transformation is a common and synthetically useful reaction for cyanohydrins pearson.com.

A related transformation is the palladium(II)-catalyzed transfer hydration, which converts various cyanohydrins into α-hydroxyamides using carboxamides as water donors under mild conditions organic-chemistry.org. This method avoids the decomposition of the cyanohydrin, which can be a problem in other catalytic systems organic-chemistry.org.

Furthermore, the oxidation of the structurally similar compound, 3-Hydroxy-2,2-dimethylpropanal (B31169), demonstrates the reactivity of the 3-hydroxy-2,2-dimethylpropyl moiety. This aldehyde can be oxidized to produce 3-hydroxy-2,2-dimethylpropanoic acid .

Dual Reactivity Patterns of the Hydroxyl and Nitrile Functions

This compound is a bifunctional compound, and its reactivity is characterized by the chemical properties of both the alcohol and the nitrile groups cymitquimica.com. These groups can react independently, making the compound a versatile synthetic intermediate libretexts.orgpearson.comcymitquimica.com.

The nitrile group can be transformed into other functional groups:

Hydrolysis: As mentioned, the nitrile can be hydrolyzed to a carboxylic acid libretexts.orgpearson.com.

Reduction: The nitrile can be reduced, typically using reagents like Lithium aluminum hydride (LiAlH₄), to form a primary amine, 3-amino-2,2-dimethylpropan-1-ol libretexts.orgpearson.com.

The hydroxyl group can also undergo typical alcohol reactions:

Dehydration: The hydroxyl group can be eliminated to form an alkene, although this is less common for this specific structure libretexts.org.

This dual reactivity makes cyanohydrins like this compound valuable building blocks in organic synthesis, providing access to α-hydroxy acids and β-hydroxy amines fiveable.me. A notable reaction that leverages this duality is the palladium(II)-catalyzed transfer hydration to form α-hydroxyamides, a process that works efficiently for a broad range of cyanohydrins and retains the stereochemistry of chiral substrates organic-chemistry.org.

Mechanistic Investigations of Key Reactions

Copper catalysis is a powerful tool for radical reactions, including those involving nitriles and their derivatives. These reactions often proceed through single-electron transfer (SET) mechanisms, generating radical intermediates that can undergo a variety of transformations nih.gov. While specific copper-catalyzed radical cascades starting directly from derivatives of this compound are not prominently featured in the literature, the mechanisms of related reactions provide significant insight.

Copper-catalyzed reactions often involve the generation of nitrogen-centered or carbon-centered radicals. For instance, copper salts can catalyze the oxidation of amines to form nitrogen-centered radicals nih.gov. In the context of C-H functionalization, copper catalysts, in conjunction with an oxidant like N-fluorobenzenesulfonimide (NFSI), can promote hydrogen-atom transfer (HAT) from a C-H bond to generate a carbon radical nih.gov. This radical can then be functionalized in several ways, including radical-polar crossover to a carbocation or reductive elimination from a Cu(III) complex nih.gov.

A copper-mediated radical α-heteroarylation of aliphatic nitriles has been developed, which proceeds by generating cyanoalkyl radicals from azobis(alkylcarbonitriles) acs.org. These radicals then add to heteroarenes, demonstrating a method for creating quaternary carbon centers adjacent to a nitrile group acs.org. Such mechanisms could potentially be applied to derivatives of this compound to achieve selective functionalization.

| Reaction Type | Catalyst/Reagents | Key Mechanistic Step | Potential Application | Reference |

|---|---|---|---|---|

| C(sp³)–H Cyanation | Cu/NFSI | Hydrogen-atom transfer (HAT) from a C-H bond to a Cu-NSI radical adduct. | Functionalization of C-H bonds alpha to the hydroxyl group. | nih.gov |

| α-Heteroarylation of Nitriles | Cu(OAc)₂ / Azobis(alkylcarbonitriles) | Generation of a cyanoalkyl radical via thermolysis, followed by addition to a heteroarene. | Addition of aryl groups at the carbon bearing the nitrile. | acs.org |

| Oxidation of Amines | Copper Salts / Oxidant | Single electron transfer (SET) from amine to form a nitrogen-centered radical. | Relevant for reactions of the amine product derived from nitrile reduction. | nih.gov |

Hydrogen bonding plays a critical role in controlling the selectivity of reactions, particularly in enzymatic and asymmetric catalysis. A prime example relevant to a derivative of this compound is the synthesis of (R)-pantolactone rsc.org.

The process starts with hydroxypivalaldehyde (3-hydroxy-2,2-dimethylpropanal), which is structurally very similar to the target compound. The key step is the enantioselective addition of cyanide, catalyzed by a hydroxynitrile lyase (HNL) enzyme. In this reaction, a non-selective, base-catalyzed addition of cyanide competes with the desired enzyme-catalyzed pathway rsc.org. Hydrogen bonding within the enzyme's active site is crucial for positioning the substrate and the cyanide nucleophile, thereby ensuring the reaction proceeds with high enantioselectivity. To favor the enzymatic pathway, the reaction is performed at a low pH (e.g., pH 2.5), which suppresses the competing non-catalyzed reaction rsc.org. This demonstrates how controlling reaction conditions can leverage hydrogen bonding interactions to direct selectivity.

The influence of hydrogen bonding can also be analyzed computationally using methods like the Non-Covalent Interactions (NCI) index, which allows for the visualization and quantification of these weak interactions that stabilize transition states and direct reaction outcomes nih.gov.

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Starting Material | Hydroxypivalaldehyde | Precursor to the cyanohydrin intermediate. | rsc.org |

| Catalyst | (R)-selective PaHNL5 Mutant | Enables high enantioselectivity. | rsc.org |

| Key Challenge | Racemic "base"-catalyzed side reaction | Reduces the enantiomeric excess of the product. | rsc.org |

| Solution | Perform reaction at pH 2.5 | Suppresses the non-selective side reaction, leading to quantitative yield and excellent enantioselectivity. | rsc.org |

The choice of solvent can significantly influence the pathway, rate, and equilibrium position of a chemical reaction. For reactions involving this compound and its derivatives, the solvent can affect the stability of reactants, intermediates, and transition states.

For example, in copper-catalyzed oxidations of amines (which can be formed from the reduction of nitriles), the solvent can determine the final product nih.gov. The reaction can yield an imine or be further oxidized to a nitrile, with the solvent playing a key role in the mechanism nih.gov.

In the case of the related aldehyde, 3-hydroxy-2,2-dimethylpropanal, dimerization to a stable 1,3-dioxane (B1201747) structure is observed, particularly under acidic conditions . This equilibrium between the monomer and the dimer is influenced by factors such as temperature and concentration, which are inherently tied to the solvent environment. The dimer is stabilized by intermolecular hydrogen bonds, and its formation can be favored or disfavored depending on the surrounding medium . While specific energetic data for this compound are scarce, the principles of cyanohydrin chemistry show that the reaction kinetics are sensitive to the conditions, including the solvent system used acs.org.

Derivatization and Structural Modifications of 3 Hydroxy 2,2 Dimethylpropanenitrile

Synthesis of Novel Analogs and Substituted Derivatives

The synthesis of novel derivatives from 3-hydroxy-2,2-dimethylpropanenitrile typically commences with the transformation of the nitrile group. The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (3-hydroxy-2,2-dimethylpropanoic acid) or amide (3-hydroxy-2,2-dimethylpropanamide). These intermediates serve as versatile platforms for subsequent derivatization reactions.

Propanoic Acid Ester and Amide Derivatives

The carboxylic acid obtained from the hydrolysis of this compound is a key intermediate for producing a variety of ester and amide derivatives.

Ester Derivatives: Esterification of the carboxylic acid is a common strategy. For instance, methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates have been synthesized from the corresponding acid. rsc.org These reactions can proceed via the formation of a trichloroacetimidate (B1259523) or acetate (B1210297) intermediate, which then reacts with C-active nucleophiles in the presence of a catalyst like TMSOTf. rsc.org

Amide Derivatives: Amide derivatives are synthesized from the carboxylic acid or its corresponding hydrazide. N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides can be prepared by reacting the acid with amines using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). rsc.org This method facilitates the formation of the amide bond between the carboxylic acid and an amine.

| Starting Material | Reagent(s) | Derivative Type | Example Product |

| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid | Amine, DCC | Amide | N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide rsc.org |

| 3-hydroxy-2,2-dimethylpropanoic acid methyl ester | Amine, Tris(hydroxymethyl)methanamine, K2CO3 | Amide | Amide derivatives of NSAIDs google.com |

Hydrazide Derivatives through Saponification and Hydrazinolysis

Hydrazide derivatives represent another important class of compounds synthesized from the this compound backbone. The synthesis is a two-step process initiated by the transformation of the parent compound.

First, the corresponding methyl ester, such as methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, undergoes saponification. nih.gov This reaction, typically carried out by heating with a base like potassium hydroxide (B78521) in aqueous ethanol, hydrolyzes the ester to yield the carboxylic acid. nih.gov

Subsequently, the methyl ester is subjected to hydrazinolysis. By heating the ester with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol, the corresponding hydrazide, for example, 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide, is formed. nih.gov This hydrazide can then be used to synthesize a variety of hydrazone derivatives. nih.govgoogle.com

| Reaction | Starting Material | Reagents | Product |

| Saponification | Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | KOH, H2O, Ethanol | 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid nih.gov |

| Hydrazinolysis | Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Hydrazine hydrate, Ethanol | 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide nih.gov |

Amino Acid Conjugates and Peptide Bond Formation

The carboxylic acid derived from this compound can be conjugated with amino acids or their esters to form peptide-like structures. These reactions typically involve the formation of an amide bond.

One established method is the use of coupling agents like DCC to facilitate the reaction between the carboxylic acid and the amino group of an amino acid ester. rsc.org An alternative approach is the azide (B81097) coupling method, where the carboxylic acid is first converted to its hydrazide, then to an acyl azide, which subsequently reacts with an amino acid ester to form the conjugate. rsc.org This has been demonstrated in the synthesis of methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino] alkanoates. rsc.org

Functionalization Strategies at the Alpha-Carbon and Geminal Dimethyl Groups

Direct functionalization of the alpha-carbon of this compound presents a significant chemical challenge. The alpha-carbon is a quaternary center, meaning it lacks a hydrogen atom. This structural feature precludes typical alpha-carbon functionalization reactions that rely on the formation of an enolate or related nucleophile through deprotonation.

Similarly, the geminal dimethyl groups are generally unreactive and require harsh conditions for functionalization, which could compromise the integrity of the hydroxyl and nitrile functional groups. Research on the specific functionalization of these positions in this compound is not widely documented in the scientific literature. Synthetic strategies for this class of compounds tend to focus on the more reactive hydroxyl and nitrile moieties.

Design Principles for Tailored Derivative Synthesis

The design and synthesis of tailored derivatives of this compound are guided by the goal of optimizing their biological activity or chemical properties. A key principle is structure-activity relationship (SAR) exploration. By systematically modifying different parts of the molecule, researchers can identify which functional groups and structural features are crucial for a desired effect.

For example, a series of derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized to act as potent histone deacetylase (HDAC) inhibitors. rsc.orgnih.gov The design principles in this context involved:

Modification of the ester group: Converting the ester to amides and hydrazides to explore interactions with the target enzyme.

Introduction of various substituents: Attaching different alkyl and aryl groups to the amide nitrogen to probe the binding pocket.

Conjugation with amino acids: Linking the core structure to amino acid esters to potentially improve cell permeability or target specificity.

These systematic modifications allow for the fine-tuning of the molecule's properties, leading to the identification of lead compounds with enhanced potency and selectivity.

Computational and Theoretical Studies on 3 Hydroxy 2,2 Dimethylpropanenitrile and Its Reactivity

Molecular Electron Density Theory (MEDT) Applications for Reaction Analysis

Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for analyzing chemical reactivity, positing that the electron density distribution governs the feasibility and outcome of a chemical reaction. nih.govresearchgate.net Studies within this framework provide deep insights into the electronic and structural changes that occur during a reaction.

Exploration of Potential Energy Surfaces (PES)

The Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org For a reaction involving 3-Hydroxy-2,2-dimethylpropanenitrile, the PES would map the energy landscape as reactants transform into products. libretexts.org Key features of the PES include minima, corresponding to stable reactants, products, and intermediates, and saddle points, which represent the transition states—the highest energy points on the minimum energy reaction pathway. libretexts.orglibretexts.org

The calculation of a PES relies on the Born-Oppenheimer approximation, which assumes that the motion of electrons is much faster than that of the nuclei. libretexts.org This allows for the calculation of the electronic energy for a fixed nuclear arrangement. By systematically varying the geometric parameters of the reacting system, a multi-dimensional surface can be constructed. libretexts.org The minimum energy path along this surface reveals the most likely trajectory for a reaction to follow. libretexts.org For complex reactions, such as those involving multiple steps or competing pathways, the PES provides an indispensable tool for elucidating the reaction mechanism. researchgate.net

Global Electron Density Transfer (GEDT) Analysis

Global Electron Density Transfer (GEDT) is a key concept within MEDT that quantifies the net flow of electrons from the nucleophile to the electrophile at the transition state of a polar reaction. nih.govresearchgate.net A significant finding in MEDT studies is the strong correlation between the magnitude of GEDT and the activation energy of a reaction; a higher GEDT generally corresponds to a lower activation barrier. nih.govresearchgate.net This is because the electronic stabilization of the interacting fragments at the transition state is directly related to the amount of electron density transferred. mdpi.com

For a hypothetical reaction involving this compound, a GEDT analysis would involve calculating the amount of electron density transferred between it and a reaction partner at the transition state. This analysis would help to classify the polar nature of the reaction and predict its kinetic feasibility. nih.gov

Topological Analysis of the Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool used to visualize and analyze the electron density in a molecule, providing a chemically intuitive picture of electron localization. wikipedia.orgnih.gov It maps regions of space where the probability of finding a pair of electrons with the same spin is high, thus identifying core electrons, covalent bonds, and lone pairs. wikipedia.org

In the context of a reaction involving this compound, a topological analysis of the ELF at various points along the reaction coordinate can reveal the precise mechanism of bond formation and cleavage. researchgate.net By examining the evolution of ELF basins (regions of localized electron pairs), chemists can track the changes in bonding patterns, providing a detailed narrative of the reaction mechanism at the electronic level. researchgate.net The positions of ELF attractors, which are the maxima of the ELF, and their corresponding basins offer a quantitative way to describe the electronic structure. jussieu.fr

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wikipedia.orgescholarship.org This partitioning allows for the calculation of various atomic properties, such as atomic charges and energies, directly from the total electron density. wikipedia.org A key feature of QTAIM is the concept of a bond path, a line of maximum electron density linking two atomic nuclei, which serves as a definitive criterion for the existence of a chemical bond. wikipedia.org

For this compound, a QTAIM analysis would define the atoms within the molecule and the network of bonds connecting them based on the topology of the electron density. escholarship.org In a reaction, this analysis can be used to monitor changes in atomic properties and the formation or breaking of bond paths, offering a detailed and quantitative description of the chemical transformation. wikipedia.org

Non-Covalent Interactions (NCI) Studies

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, play a crucial role in determining the structure, stability, and reactivity of molecules. nih.govmdpi.com The NCI index, based on the reduced density gradient (RDG), is a computational tool that allows for the visualization and characterization of these weak interactions in real space. nih.govmdpi.com

An NCI analysis of this compound would reveal the intramolecular non-covalent interactions that contribute to its conformational preferences. In the context of a reaction, NCI studies can identify the key non-covalent interactions in the transition state that influence its stability and, consequently, the reaction rate and selectivity. nih.gov The analysis generates isosurfaces that are colored to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions. nih.gov

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are essential for determining the energetics of a reaction and the geometry of its transition state. researchgate.net High-level computational methods, such as coupled-cluster theory (e.g., CCSD(T)), often combined with large basis sets, are used to obtain accurate energies for reactants, products, and transition states. researchgate.net These calculations provide crucial data such as activation energies, reaction enthalpies, and Gibbs free energies.

Table 1: Computational Chemistry Concepts and their Application

| Concept | Description | Application to this compound Reactions |

|---|---|---|

| Potential Energy Surface (PES) | A multidimensional surface that describes the energy of a system as a function of its geometric parameters. libretexts.orglibretexts.org | Mapping the energy landscape to identify the minimum energy path from reactants to products, including any intermediates and transition states. libretexts.org |

| Global Electron Density Transfer (GEDT) | The net amount of electron density transferred from the nucleophile to the electrophile at the transition state. nih.govresearchgate.net | Quantifying the polar nature of a reaction and predicting its kinetic feasibility. nih.gov |

| Electron Localization Function (ELF) | A function that maps the localization of electrons, revealing chemical bonds and lone pairs. wikipedia.orgnih.gov | Visualizing the changes in bonding during a reaction to elucidate the detailed electronic mechanism. researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | A theory that partitions the electron density into atomic basins, defining atoms and bond paths. wikipedia.orgescholarship.org | Analyzing changes in atomic properties and bonding patterns throughout a reaction. wikipedia.org |

| Non-Covalent Interactions (NCI) | Weak interactions such as hydrogen bonds and van der Waals forces. nih.govmdpi.com | Identifying and characterizing the non-covalent interactions that influence the stability of transition states and reaction outcomes. nih.gov |

| Quantum Chemical Calculations | Methods used to compute the electronic structure and energies of molecules. researchgate.net | Determining reaction energetics (activation energies, enthalpies) and the geometries of transition states. researchgate.net |

Prediction of Reactivity, Regioselectivity, and Diastereoselectivity

Computational and theoretical chemistry offer powerful tools for predicting the reactivity and selectivity of chemical reactions. In the case of this compound, its bifunctional nature, possessing both a hydroxyl (-OH) and a nitrile (-C≡N) group, presents multiple potential sites for chemical reactions. acs.orgcymitquimica.com Theoretical studies, often employing Density Functional Theory (DFT), can elucidate the electronic properties and steric factors that govern where and how this molecule will react. nih.govnih.gov

The reactivity of this compound is primarily centered around its two functional groups. cymitquimica.com The hydroxyl group can act as a nucleophile or a proton donor, while the nitrile group is susceptible to nucleophilic attack at the electrophilic carbon atom and can also be activated by coordination to a Lewis acid. nih.govlibretexts.org Computational models can predict the relative likelihood of these reaction pathways by calculating activation energies and thermodynamic stabilities of potential intermediates and products. nih.gov

Predicted Reactivity of Functional Groups

The inherent reactivity of the hydroxyl and nitrile groups can be assessed using computational methods that calculate various molecular descriptors. These descriptors help in understanding the electronic nature of different parts of the molecule.

| Functional Group | Key Atom(s) | Predicted Reactivity | Influencing Factors |

| Hydroxyl (-OH) | Oxygen | Nucleophilic, Proton Donor | The oxygen atom possesses lone pairs of electrons, making it nucleophilic. The O-H bond is polarized, allowing for proton donation, especially in the presence of a base. |

| Nitrile (-C≡N) | Carbon, Nitrogen | Electrophilic (Carbon) | The carbon atom of the nitrile group is electrophilic due to the strong electron-withdrawing effect of the nitrogen atom. It is a key site for nucleophilic addition reactions. libretexts.org The nitrogen atom has a lone pair and can act as a weak Lewis base. |

This table is generated based on general principles of organic chemistry and not on specific computational data for this compound from the search results.

Regioselectivity in Reactions

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. For this compound, a key consideration would be the competition between the hydroxyl and nitrile groups in reactions with various reagents.

For instance, in a reaction with an electrophile, the site of attack would be determined by the relative nucleophilicity of the oxygen and nitrogen atoms. Conversely, with a nucleophile, the primary site of attack is expected to be the electrophilic carbon of the nitrile group. libretexts.org

Hypothetical Regioselectivity in an Acylation Reaction:

| Reagent | Predicted Major Product | Rationale |

| Acetyl Chloride | 3-Acetoxy-2,2-dimethylpropanenitrile | The hydroxyl group is generally a better nucleophile than the nitrile nitrogen, leading to O-acylation. Computational models would likely show a lower activation energy for the attack by the hydroxyl oxygen on the electrophilic carbonyl carbon of acetyl chloride. |

This table illustrates a hypothetical reaction to explain the concept of regioselectivity and is not based on specific experimental or computational results for this compound from the search results.

Diastereoselectivity in Reactions

Diastereoselectivity is the preferential formation of one diastereomer over another. While this compound itself is achiral, reactions at the nitrile group could potentially create a new stereocenter. If the molecule were modified to contain a pre-existing stereocenter, or if a chiral reagent were used, the diastereoselectivity of subsequent reactions would become a critical factor.

For example, the reduction of the nitrile group to a primary amine using a chiral reducing agent could lead to the formation of two diastereomeric products. Computational studies can model the transition states for the formation of these diastereomers, and the calculated energy differences can predict the diastereomeric ratio.

Hypothetical Diastereoselectivity in a Chiral Reduction:

| Reaction | Potential Diastereomers | Predicted Outcome |

| Reduction of the nitrile with a chiral borane (B79455) reagent | (R)-3-Amino-2,2-dimethylpropan-1-ol and (S)-3-Amino-2,2-dimethylpropan-1-ol | The facial selectivity of the hydride attack on the nitrile carbon would be influenced by the steric and electronic interactions with the chiral reagent. Computational modeling of the respective transition states would be required to predict which diastereomer would be favored. |

This table is a hypothetical example to explain diastereoselectivity and is not based on specific computational data for this compound from the search results.

While specific computational studies on the reactivity, regioselectivity, and diastereoselectivity of this compound are not extensively available in the public domain, the principles derived from theoretical studies on related bifunctional molecules provide a strong framework for predicting its chemical behavior. nih.govnih.gov Such predictions are invaluable for guiding synthetic efforts and understanding the reaction mechanisms of this versatile compound.

Spectroscopic Characterization Techniques for Structural Elucidation of 3 Hydroxy 2,2 Dimethylpropanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy of 3-Hydroxy-2,2-dimethylpropanenitrile provides a clear and simple spectrum consistent with its symmetrical structure. In a deuterated chloroform (CDCl₃) solvent, the spectrum is characterized by two distinct signals, confirming the presence of two unique proton environments. chemicalbook.com

A sharp singlet appearing at approximately δ 1.36 ppm corresponds to the six equivalent protons of the two methyl (-CH₃) groups. chemicalbook.com The integration of this peak confirms the presence of six protons. The second signal, a singlet observed at approximately δ 3.58 ppm, is assigned to the two protons of the methylene (-CH₂-) group adjacent to the hydroxyl function. chemicalbook.com The absence of spin-spin splitting for both signals is due to the lack of adjacent protons on the neighboring quaternary carbon, leading to the observed singlets. A broad signal, which may vary in chemical shift, is also expected for the hydroxyl (-OH) proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.36 | Singlet (s) | 6H | 2 x -CH₃ |

| ~3.58 | Singlet (s) | 2H | -CH₂-OH |

| Variable | Broad Singlet (br s) | 1H | -OH |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct signals are expected, corresponding to the four unique carbon atoms: the nitrile carbon, the quaternary carbon, the methylene carbon, and the methyl carbons.

Based on predictive models and data from analogous structures, the nitrile carbon (-C≡N) is expected to appear in the downfield region, typically around 120-125 ppm. The quaternary carbon, being shielded by the methyl groups, would likely have a chemical shift in the range of 35-40 ppm. The methylene carbon (-CH₂OH), being attached to an electronegative oxygen atom, is expected around 70-75 ppm. The two equivalent methyl carbons (-CH₃) would appear in the most upfield region of the spectrum, generally between 20-25 ppm.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| ~123 | -C≡N |

| ~72 | -CH₂-OH |

| ~37 | -C(CH₃)₂- |

| ~22 | -CH₃ |

While this compound itself is an achiral molecule, advanced NMR techniques are indispensable for determining the stereochemistry of its chiral derivatives. Should a chiral center be introduced into the molecule, for instance by enzymatic hydroxylation or substitution, several methods can be employed for stereochemical elucidation.

Chiral Derivatizing Agents (CDAs): One common approach involves reacting the chiral alcohol derivative with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org This reaction converts the pair of enantiomers into a mixture of diastereomers. wikipedia.org These resulting diastereomers possess distinct physical properties and, crucially, will exhibit different chemical shifts in their ¹H and ¹³C NMR spectra, allowing for their differentiation and quantification. wikipedia.orgtcichemicals.com By analyzing the differences in chemical shifts (Δδ) between the two diastereomeric esters, the absolute configuration of the original chiral center can often be determined. tcichemicals.comlibretexts.org

2D Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful 2D NMR technique that identifies protons that are close to each other in space (typically within 5 Å), irrespective of their bonding connectivity. ceitec.czhuji.ac.ilnanalysis.com For conformationally restricted chiral derivatives, NOESY can reveal through-space correlations that are unique to a specific stereoisomer. libretexts.orglibretexts.org By observing which protons show a Nuclear Overhauser Effect (NOE), the relative stereochemistry of substituents can be established, providing critical insights into the 3D structure of the molecule. libretexts.orglibretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its primary functional groups: the hydroxyl group (-OH) and the nitrile group (-C≡N).

A prominent, broad absorption band is anticipated in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadening of this peak is due to intermolecular hydrogen bonding. masterorganicchemistry.com A medium to weak, sharp absorption band is expected around 2250-2210 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Additionally, C-H stretching vibrations for the sp³ hybridized methyl and methylene groups are expected to appear just below 3000 cm⁻¹. docbrown.info

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3350 (broad) | O-H stretch | Alcohol (-OH) |

| ~2960 (strong) | C-H stretch | Alkyl (-CH₃, -CH₂) |

| ~2240 (medium, sharp) | C≡N stretch | Nitrile (-CN) |

| ~1050 (strong) | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound and can also offer structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. This precision allows for the determination of the exact elemental formula of a compound from its monoisotopic mass. For this compound (C₅H₉NO), the calculated monoisotopic mass is 99.06841 Da. uni.lu

HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ with an m/z of 100.07569. uni.lu Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 122.05763) or the potassium adduct [M+K]⁺ (m/z 138.03157), may also be observed. uni.lu The detection of these ions with high mass accuracy (typically within 5 ppm) provides unambiguous confirmation of the compound's elemental composition, C₅H₉NO. Analysis of fragmentation patterns in tandem MS (MS/MS) experiments could reveal characteristic losses, such as the loss of a water molecule ([M+H-H₂O]⁺) or the hydroxymethyl group (-CH₂OH), further corroborating the proposed structure.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) present in a compound. This data is crucial for determining the empirical formula of a newly synthesized substance. The empirical formula represents the simplest whole-number ratio of atoms in the compound. By comparing the experimentally determined mass percentages with the theoretical values calculated from a proposed molecular formula, the purity and composition of the sample can be verified. davidson.edu

For this compound, the molecular formula is C₅H₉NO. cymitquimica.com The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). The total molecular weight is approximately 99.13 g/mol . cymitquimica.com

The theoretical percentages are as follows:

Carbon (C): (5 * 12.011 / 99.133) * 100% = 60.58%

Hydrogen (H): (9 * 1.008 / 99.133) * 100% = 9.15%

Nitrogen (N): (1 * 14.007 / 99.133) * 100% = 14.13%

Oxygen (O): (1 * 15.999 / 99.133) * 100% = 16.14%

In a typical experimental setting, a sample of the compound would be analyzed using a CHN elemental analyzer. The resulting experimental percentages would be compared to the theoretical values. A close agreement (typically within ±0.4%) between the experimental and theoretical percentages provides strong evidence for the proposed molecular formula and the purity of the compound.

Interactive Data Table: Elemental Analysis of this compound (C₅H₉NO)

| Element | Atomic Mass (u) | Moles in Formula | Mass in Formula ( g/mol ) | Theoretical Percentage (%) convertunits.com | Hypothetical Experimental (%) |

| Carbon (C) | 12.011 | 5 | 60.055 | 60.58 | 60.45 |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 9.15 | 9.11 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 14.13 | 14.09 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 16.14 | 16.35 |

| Total | 99.133 | 100.00 | 100.00 |

Applications of 3 Hydroxy 2,2 Dimethylpropanenitrile and Its Derivatives in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The dual functionality of 3-hydroxy-2,2-dimethylpropanenitrile makes it an ideal starting point for the synthesis of complex molecular architectures. cymitquimica.com The hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification, while the nitrile group can be hydrolyzed to carboxylic acids or amides, reduced to amines, or used in cycloaddition reactions. savemyexams.comlibretexts.org This versatility allows chemists to build molecular complexity in a controlled, stepwise manner.

While direct applications of this compound in final drug structures are not extensively documented, its role as a precursor to valuable pharmaceutical intermediates is significant. Hydroxynitrile moieties are present in key chiral building blocks for important active pharmaceutical ingredients (APIs). For instance, the kinetic resolution of racemic hydroxynitriles like 3-hydroxy-3-phenylpropanenitrile (B18844) is a critical step in the synthesis of the antidepressant fluoxetine. nih.govresearchgate.net This highlights the importance of the hydroxynitrile scaffold in producing enantiomerically pure compounds required for targeted drug action.

The ability to transform the nitrile group into other functionalities, such as amines and carboxylic acids, makes this compound a valuable starting material for creating libraries of compounds for drug discovery. libretexts.org These derivatives can serve as lead compounds in the development of new therapeutic agents.

The isoxazole (B147169) ring system, which can be synthesized from nitrile precursors, is a core component of numerous commercial agrochemicals, including fungicides, herbicides, and insecticides. The versatility of this compound as a precursor for heterocyclic systems like isoxazoles positions it as a valuable building block in the agrochemical industry. By modifying the core structure and introducing the isoxazole moiety, novel compounds with potential herbicidal or pesticidal activity can be developed.

The transformation of this compound into various heterocyclic compounds is one of its most powerful applications in organic synthesis. These heterocycles are foundational scaffolds in medicinal chemistry and materials science.

Isoxazolines and Isoxazoles : A primary route to isoxazole synthesis involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. The nitrile group of this compound can be readily converted into the corresponding nitrile oxide. This is typically achieved by first forming an intermediate, such as a hydroximinoyl chloride, which then eliminates hydrogen chloride in the presence of a base to generate the reactive nitrile oxide in situ. This dipole can then react with a variety of dipolarophiles to yield substituted isoxazoles and isoxazolines.

Pyrones : α-Pyrones (2-pyrones) are six-membered lactones with significant biological activity and utility as synthetic intermediates. nih.govbeilstein-journals.org The synthesis of pyrones can be achieved through various cyclization strategies. This compound can be hydrolyzed under acidic or basic conditions to form 3-hydroxy-2,2-dimethylpropanoic acid. savemyexams.com This hydroxy acid or its corresponding ester can then serve as a precursor in condensation and cyclization reactions to form the pyrone ring, often catalyzed by transition metals or promoted by dehydrating agents. nih.gov

Pyridinones : Pyridinones are a class of N-heterocycles found in many FDA-approved drugs. chemrxiv.org Synthetic routes to pyridinones are diverse, including the reaction of 2H-pyran-2-one derivatives with ammonia (B1221849) or ring-expansion of cyclopentenones. chemrxiv.org Derivatives of this compound can be tailored to serve as building blocks in these syntheses, providing a route to novel and functionally substituted pyridone structures.

Pyrroles : Pyrrole frameworks are central to many bioactive compounds. Multi-component reactions have emerged as a powerful tool for their synthesis. researchgate.net While not a direct one-step reaction, this compound can be converted into key intermediates, such as α-hydroxy ketones or specialized nitriles, which are known reactants in three-component syntheses to produce highly substituted pyrroles.

| Heterocycle | General Synthetic Strategy from Nitrile Precursor |

| Isoxazole | 1. Conversion of nitrile to aldoxime. 2. Oxidation to a nitrile oxide intermediate. 3. [3+2] Cycloaddition with an alkyne. |

| Pyrone | 1. Hydrolysis of nitrile to carboxylic acid. 2. Esterification and subsequent cyclization/condensation reaction. |

| Pyridinone | 1. Conversion to a pyran-2-one derivative. 2. Reaction with ammonia or primary amines. |

| Pyrrole | 1. Transformation into a suitable α-hydroxy ketone or oxoacetonitrile. 2. Multi-component reaction with an amine and another carbonyl compound. |

Development of Functional Materials and Polymers

The bifunctional nature of this compound makes it a candidate monomer for the synthesis of specialized polymers. The nitrile group itself can participate in polymerization. For example, hydrogen cyanide (HCN) and its derivatives can form a heterogeneous group of complex substances known as HCN-derived polymers. mdpi.com These materials are of interest in fields ranging from prebiotic chemistry to materials science.

Furthermore, the two distinct functional groups allow for the creation of polyesters and polyamides. The nitrile can be hydrolyzed to a carboxylic acid, creating a hydroxy-acid monomer suitable for condensation polymerization to form polyesters. savemyexams.com Alternatively, reduction of the nitrile to an amine yields an amino-alcohol, a classic monomer for producing polyamides or polyurethanes. The neopentyl core of the molecule would impart specific properties to the resulting polymer, such as thermal stability and rigidity.

| Functional Group | Polymerization Pathway | Resulting Polymer Class |

| -OH and -CN (as -COOH) | Self-condensation | Polyester |

| -OH and -CN (as -CH₂NH₂) | Self-condensation | Polyamide (via intermediate) |

| -OH and -CN (as -CH₂NH₂) | Reaction with diisocyanates | Polyurethane |

| -CN | Chain-growth polymerization | Poly(nitrile) / Complex HCN-polymer |

Strategies for Chiral Synthesis Utilizing this compound

Although this compound is an achiral molecule, it is a valuable starting material for the synthesis of chiral molecules. The development of stereoselective methods is crucial for the pharmaceutical industry, where a single enantiomer of a drug often provides the desired therapeutic effect.

A prominent strategy involves enzymatic kinetic resolution. Lipases have been successfully used to resolve racemic mixtures of similar hydroxynitriles, such as 3-hydroxy-3-phenylpropanenitrile and 3-hydroxy-3-(2-thienyl) propanenitrile, through enantioselective transesterification. nih.govresearchgate.net In this process, the enzyme selectively acylates one enantiomer's hydroxyl group, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting one (as the unreacted alcohol). This method can yield products with high enantiomeric excess. nih.gov

Another approach involves the chemical modification of the achiral starting material to introduce a chiral center. The primary alcohol of this compound can be oxidized to its corresponding aldehyde, 3-hydroxy-2,2-dimethylpropanal (B31169). biosynth.comgoogle.com This aldehyde can then be used in a variety of asymmetric reactions, such as an asymmetric cyanohydrin reaction, to introduce a new chiral center with high stereocontrol.

Biological Activities and Mechanistic Insights of 3 Hydroxy 2,2 Dimethylpropanenitrile Derivatives

Anti-proliferative and Apoptotic Mechanisms in Cancer Cell Lines

Recent studies have highlighted the potential of 3-Hydroxy-2,2-dimethylpropanenitrile derivatives as anti-cancer agents. Researchers have synthesized and tested a series of these compounds, revealing their ability to inhibit the growth of cancer cells and induce apoptosis.

Inhibition Studies in Colon Cancer Cells (e.g., HCT-116)

A series of twenty-four compounds, based on the structure of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, were synthesized and evaluated for their anti-proliferative effects on the human colon cancer cell line, HCT-116. nih.gov Of the compounds tested, twelve demonstrated inhibitory activity. nih.gov The half-maximal inhibitory concentration (IC50) values for these active compounds ranged from 0.12 mg/mL to 0.81 mg/mL. nih.gov

Notably, compounds designated as 7a and 7g exhibited the highest inhibitory activity, with an IC50 of 0.12 mg/mL, while compound 7d showed the lowest activity at 0.81 mg/mL. nih.gov Importantly, these compounds were found to be specific to cancerous cells, showing no inhibitory action on normal, non-cancerous HEK-293 cells. nih.gov Further investigation through DAPI staining indicated that the compounds induced nuclear disintegration in the cancerous cells, a hallmark of apoptosis. nih.gov

In a separate study, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, specifically those with phenyl phthalazinone moieties (compounds 7c and 8b), showed promising cytotoxicity against HCT-116 cells with IC50 values of 1.36 and 2.34 μM, respectively. researchgate.net These compounds exhibited significantly lower cytotoxicity against normal WISH cells, suggesting a degree of selectivity for cancer cells. researchgate.net

Table 1: Inhibitory Action of Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate Derivatives on HCT-116 Cells

| Compound | IC50 (mg/mL) |

|---|---|

| 7a | 0.12 |

| 7g | 0.12 |

| 7d | 0.81 |

Data sourced from a study on newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives. nih.gov

Histone Deacetylase Inhibitor (HDACI) Activity

The mechanism of action for some of these anti-proliferative compounds has been linked to the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition is a recognized strategy in cancer therapy. A series of compounds were synthesized based on the structure of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate with the aim of creating potent HDAC inhibitors (HDACIs). nih.gov

Previous research by the same group had reported the synthesis of 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate and 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs. nih.gov These compounds demonstrated excellent anti-proliferative activity against HeLa cells, with IC50 values ranging from 0.69 to 11 μM, which was comparable to the standard drug doxorubicin (B1662922) (IC50; 2.29 μM). nih.govresearchgate.net This suggests that the anti-cancer effects of these derivatives may be, at least in part, mediated through their ability to inhibit HDACs.

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

While the primary focus of recent research has been on the anti-cancer properties of this compound derivatives, related heterocyclic compounds have been investigated for their antimicrobial potential. For instance, novel compounds derived from 3-hydroxy-2-naphthoic acid hydrazide, including 1,4-disubstituted thiosemicarbazides, 1,2,4-triazoles, and 1,3,4-thiadiazoles, were synthesized and screened for their in vitro antibacterial and antifungal activities. nih.gov This indicates a broader potential for hydroxyl- and nitrile-containing scaffolds in the development of antimicrobial agents.

Antioxidant Properties of Related Compounds

The antioxidant potential of compounds structurally related to this compound has also been a subject of investigation. The exploration of antioxidant properties is crucial as oxidative stress is implicated in various diseases, including cancer. While direct studies on the antioxidant properties of this compound itself are not extensively documented in the provided context, the broader class of compounds is of interest.

Antiviral Potency of Derivatives

Derivatives of related acyclic nucleoside phosphonates have shown significant antiviral activity. Notably, octadecyloxyethyl 9-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine (ODE-(S)-HPMPA) was found to be active against hepatitis C virus (HCV) replicons. nih.gov This was a surprising discovery as acyclic nucleoside phosphonates were previously thought to be primarily active against DNA viruses and retroviruses like HIV and HBV. nih.gov

Further synthesis and testing of a derivative, octadecyloxyethyl 9-(S)-[3-methoxy-2-(phosphonomethoxy)propyl]-adenine, also demonstrated activity against HCV replicons with an EC50 of 1-2 μM. nih.gov While ODE-(S)-HPMPA showed potent antiviral activity, it also exhibited substantial cytotoxicity. nih.gov In the context of HIV-1, analogs with substitutions at the 3'-hydroxyl group were investigated. The most potent anti-HIV compound identified was octadecyloxyethyl 9-(R)-[3-methoxy-2-(phosphonomethoxy)propyl]guanine, with an EC50 of less than 0.01 nanomolar and a high selectivity index. nih.gov

Table 2: Antiviral Activity of Selected Acyclic Nucleoside Phosphonate Derivatives

| Compound | Virus | EC50 |

|---|---|---|

| Octadecyloxyethyl 9-(S)-[3-methoxy-2-(phosphonomethoxy)propyl]-adenine | Hepatitis C Virus (HCV) | 1-2 μM |

| Octadecyloxyethyl 9-(R)-[3-methoxy-2-(phosphonomethoxy)propyl]guanine | Human Immunodeficiency Virus 1 (HIV-1) | <0.01 nM |

Data sourced from a study on the synthesis and antiviral evaluation of 9-(S)-[3-alkoxy-2-(phosphonomethoxy)propyl]nucleoside alkoxyalkyl esters. nih.gov

Molecular Docking and Receptor Interaction Studies

To understand the mechanism of action at a molecular level, molecular docking studies have been employed. For the methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives showing anti-proliferative activity against HCT-116 cells, molecular docking was used to study their interaction with potential protein targets. nih.gov

In a related study, molecular docking of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives provided evidence for their activity as CDK8-CYCC kinase inhibitors, suggesting a potential mechanism for their therapeutic effect in colon cancer. researchgate.net Additionally, for a series of 3-(4-aroyl-2-pyrrolyl)-N-hydroxy-2-propenamides, which are histone deacetylase inhibitors, three-dimensional structure-based drug design and conformational analyses were performed using the histone deacetylase-like protein (HDLP) catalytic core. nih.gov The predicted binding affinities were in good agreement with the experimentally determined inhibitory activities. nih.gov

No Publicly Available Research Found on the Biological Activities of this compound Derivatives

The investigation sought to uncover research focused specifically on the biological effects of molecules derived from this particular nitrile scaffold. However, the search did not yield any dedicated studies that would allow for a thorough and scientifically accurate article based on the requested outline.